molecular formula C6H10O3 B3136373 2,2,5-Trimethyl-1,3-dioxolan-4-one CAS No. 4158-85-4

2,2,5-Trimethyl-1,3-dioxolan-4-one

Cat. No. B3136373
CAS RN: 4158-85-4
M. Wt: 130.14 g/mol
InChI Key: ZIGSKLATJCEJNN-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-1,3-dioxolan-4-one is an organic compound with the molecular formula C6H10O3 . It is a type of 1,3-dioxolane compound .


Synthesis Analysis

The synthesis of this compound can be achieved through a simple and efficient procedure . Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two oxygen atoms and four carbon atoms . The exact structure can be viewed using computational chemistry tools .

Scientific Research Applications

Synthesis Processes

  • A study by Binder, Prenner, and Schmid (1994) describes a procedure for synthesizing stereoisomers of 2,2,5-trimethyl-1,3-dioxolane-4-carbaldehydes, demonstrating a method that can be applied on a multigram scale. This synthesis starts with aldopentose diethyl dithioacetals and involves selective protecting group strategy and Raney-nickel reduction, followed by lead tetraacetate cleavage (Binder, Prenner & Schmid, 1994).

Chemical Properties and Reactions

  • Research by Adams, Barnard, and Brosius (1999) explores the synthesis of a series of 1,3-dioxolanes, including variants like 2,2,4-trimethyl-1,3-dioxolane, through the addition of ketones to epoxides in the presence of a specific catalyst. This process highlights the versatility and reactivity of 1,3-dioxolanes in chemical synthesis (Adams, Barnard & Brosius, 1999).

Occurrence in Food Products

  • A study by Peppard and Halsey (1982) identified geometrical isomers of 2,4,5-trimethyl-1,3-dioxolane in beer, demonstrating their presence in commercial and experimental beers. These compounds are formed during fermentation and contribute to the flavor profile of beer, albeit in low concentrations (Peppard & Halsey, 1982).

Application in Liquid Crystals and Polymers

  • Chen et al. (2015) investigated 1,3-dioxolane-terminated liquid crystals, showing that these compounds significantly enhance the positive dielectric anisotropy and birefringence of tolane-liquid crystals. This research points to potential applications in liquid crystal display technologies (Chen et al., 2015).

Applications in Catalysis and Polymerization

  • Wu, Cao, and Pittman (1998) conducted studies on the cationic copolymerization of cyclic ketene acetals, including 4,5-dimethyl-2-methylene-1,3-dioxolane. This research offers insights into the reactivity of these compounds in polymerization processes, which is crucial for the development of new polymeric materials (Wu, Cao & Pittman, 1998).

properties

IUPAC Name

2,2,5-trimethyl-1,3-dioxolan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8-4/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGSKLATJCEJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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